molecular formula C14H10Br2O3 B1331931 Bis(4-bromophenyl)glycolic acid CAS No. 30738-49-9

Bis(4-bromophenyl)glycolic acid

Cat. No.: B1331931
CAS No.: 30738-49-9
M. Wt: 386.03 g/mol
InChI Key: LHCOZCRYTQNSBL-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)glycolic acid is an organic compound with the molecular formula C14H10Br2O3 It is characterized by the presence of two bromophenyl groups attached to a glycolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-bromophenyl)glycolic acid typically involves the reaction of 4-bromobenzaldehyde with glycolic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromophenyl)glycolic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce phenyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Bis(4-bromophenyl)glycolic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of polymers and other materials.

Mechanism of Action

The mechanism by which bis(4-bromophenyl)glycolic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)glycolic acid
  • Bis(4-fluorophenyl)glycolic acid
  • Bis(4-methylphenyl)glycolic acid

Uniqueness

Bis(4-bromophenyl)glycolic acid is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Compared to its chlorinated, fluorinated, or methylated counterparts, the bromine atoms provide distinct electronic and steric effects, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,2-bis(4-bromophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O3/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCOZCRYTQNSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184756
Record name Bis(4-bromophenyl)glycolic acid
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Molecular Weight

386.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30738-49-9
Record name 4-Bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
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Record name Bis(4-bromophenyl)glycolic acid
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Record name Bis(4-bromophenyl)glycolic acid
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Record name Bis(4-bromophenyl)glycolic acid
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Record name BIS(4-BROMOPHENYL)GLYCOLIC ACID
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